molecular formula C6H11BrO2 B1582518 Methyl 5-bromovalerate CAS No. 5454-83-1

Methyl 5-bromovalerate

Cat. No.: B1582518
CAS No.: 5454-83-1
M. Wt: 195.05 g/mol
InChI Key: RAVVJKCSZXAIQP-UHFFFAOYSA-N
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Description

It is a colorless to faint yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its bromine atom attached to the fifth carbon of a valerate ester chain.

Mechanism of Action

Target of Action

Methyl 5-bromovalerate, also known as Methyl 5-bromopentanoate, is a chemical compound with the molecular formula C6H11BrO2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s important to note that the interaction of this compound with its potential targets would depend on the chemical properties of the compound, including its molecular structure .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that this compound is a fatty acid ester , and fatty acid esters are known to play roles in various biochemical processes, including lipid metabolism.

Pharmacokinetics

Its physical properties such as a density of1.363 g/mL at 25 °C and a refractive index of n20/D 1.463 could influence its bioavailability and pharmacokinetics.

Result of Action

As a fatty acid ester , it may participate in biological processes involving lipids, but the specific effects would depend on its interaction with cellular targets.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, thermal decomposition of this compound can lead to the release of irritating gases and vapors . Therefore, the compound should be stored in a cool, dry, and well-ventilated condition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromovalerate can be synthesized through the bromination of methyl valerate. One common method involves treating the silver salt of methyl hydrogen adipate with bromine. The reaction is carried out in the presence of dry carbon tetrachloride as a solvent . The process involves the following steps:

  • Preparation of methyl hydrogen adipate.
  • Formation of the silver salt of methyl hydrogen adipate.
  • Bromination of the silver salt to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromovalerate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to form 5-bromovaleric acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products like 5-hydroxyvalerate, 5-cyanovalerate, or 5-aminovalerate are formed.

    Reduction: 5-bromopentanol.

    Hydrolysis: 5-bromovaleric acid and methanol.

Scientific Research Applications

Methyl 5-bromovalerate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Methyl 5-bromovalerate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific positioning of the bromine atom on the fifth carbon, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic pathways where the position of the bromine atom is crucial.

Properties

IUPAC Name

methyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVJKCSZXAIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063907
Record name Methyl 5-bromovalerate
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-83-1
Record name Methyl 5-bromopentanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Methyl 5-bromovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 5-bromovalerate in organic synthesis?

A1: this compound serves as a valuable intermediate in organic synthesis. As described in the research, it can be synthesized from methyl silver adipate through a bromination reaction. [] This highlights its role as a building block for creating more complex molecules.

Q2: What are the potential applications of this compound in medicinal chemistry?

A2: While the provided abstracts don't directly address the applications of this compound, its use as an intermediate suggests potential relevance in medicinal chemistry. The second abstract focuses on the synthesis and evaluation of 4-hydroxycarbazole derivatives for their anti-inflammatory and antioxidant activities. [] Considering the importance of halogens, particularly bromine, in influencing the pharmacological properties of drug candidates, this compound could potentially serve as a starting material or intermediate in synthesizing novel compounds with desirable biological activities.

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